molecular formula C9H18ClN3O B11886996 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

Katalognummer: B11886996
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: OTJRWCWDWABGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H18ClN3O. It is a derivative of imidazolidinone and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride typically involves the cyclization of amido-nitriles or the reaction of piperidine derivatives with imidazolidinone precursors. The reaction conditions often include the use of catalysts such as nickel or iron complexes, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel or iron complexes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone and piperidine derivatives, which can be further utilized in different scientific applications .

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C9H18ClN3O

Molekulargewicht

219.71 g/mol

IUPAC-Name

1-methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

InChI

InChI=1S/C9H17N3O.ClH/c1-11-5-6-12(9(11)13)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3;1H

InChI-Schlüssel

OTJRWCWDWABGLR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(C1=O)C2CCCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.